(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester)
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Overview
Description
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13-H21-N2-O2.Br and a molecular weight of 317.27 . This compound is known for its unique structure, which includes a trimethylammonium group, a bromide ion, and a dimethylcarbamate ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methylphenyltrimethylammonium bromide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate ester.
Substitution: Corresponding halide-substituted products.
Scientific Research Applications
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The trimethylammonium group interacts with negatively charged sites on proteins or enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues. This dual interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium bromide: Similar structure but lacks the carbamate ester group.
Trimethylphenylammonium tribromide: Contains additional bromine atoms, making it a stronger brominating agent.
Uniqueness
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a trimethylammonium group and a carbamate ester, which provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
CAS No. |
67011-23-8 |
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Molecular Formula |
C13H21BrN2O2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21N2O2.BrH/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI Key |
AYXCGTMPOCCMNP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
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